
Triacontyl dodecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triacontyl dodecanoate is an ester compound formed from the reaction between triacontanol and dodecanoic acid. This compound is characterized by its long carbon chains, which contribute to its unique physical and chemical properties. This compound is often used in various industrial applications due to its stability and hydrophobic nature.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Triacontyl dodecanoate can be synthesized through esterification, where triacontanol reacts with dodecanoic acid in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the reactants to the ester product. The reaction can be represented as follows:
C30H61OH+C12H24O2→C30H61OC12H23O+H2O
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of heterogeneous catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification process. The reaction conditions are optimized to achieve high purity and yield of the ester product.
Analyse Des Réactions Chimiques
Types of Reactions
Triacontyl dodecanoate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to triacontanol and dodecanoic acid.
Oxidation: The ester can be oxidized to form corresponding carboxylic acids and alcohols.
Reduction: Reduction of the ester can yield the corresponding alcohols.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).
Major Products
Hydrolysis: Triacontanol and dodecanoic acid.
Oxidation: Triacontanoic acid and dodecanol.
Reduction: Triacontanol and dodecanol.
Applications De Recherche Scientifique
Triacontyl dodecanoate has various applications in scientific research, including:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its potential role in biological membranes due to its hydrophobic nature.
Medicine: Explored for its potential use in drug delivery systems, where its hydrophobic properties can aid in the encapsulation of hydrophobic drugs.
Industry: Utilized in the formulation of lubricants, surfactants, and cosmetics due to its stability and hydrophobicity.
Mécanisme D'action
The mechanism by which triacontyl dodecanoate exerts its effects is primarily through its hydrophobic interactions. In biological systems, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. Its long carbon chains allow it to interact with other hydrophobic molecules, facilitating various biochemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Triacontanol: A long-chain alcohol used as a plant growth regulator.
Dodecanoic acid: A medium-chain fatty acid with antimicrobial properties.
Triacontyl palmitate: Another long-chain ester with similar hydrophobic properties.
Uniqueness
Triacontyl dodecanoate is unique due to its combination of long carbon chains from both the alcohol and acid components, resulting in a compound with exceptional stability and hydrophobicity. This makes it particularly useful in applications requiring long-lasting and water-resistant properties.
Propriétés
Numéro CAS |
137956-23-1 |
|---|---|
Formule moléculaire |
C42H84O2 |
Poids moléculaire |
621.1 g/mol |
Nom IUPAC |
triacontyl dodecanoate |
InChI |
InChI=1S/C42H84O2/c1-3-5-7-9-11-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-33-35-37-39-41-44-42(43)40-38-36-34-32-12-10-8-6-4-2/h3-41H2,1-2H3 |
Clé InChI |
OQGFMFIJZAGOST-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



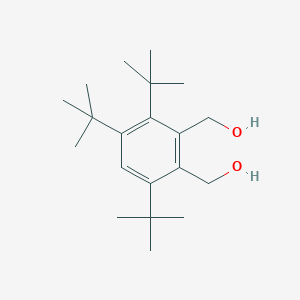
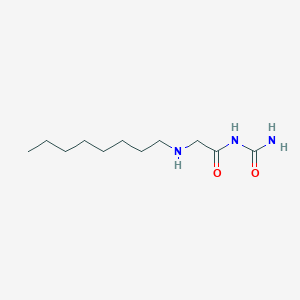
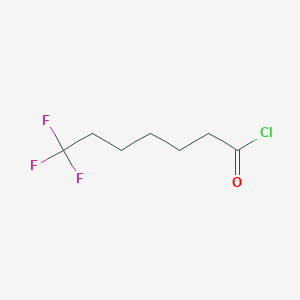
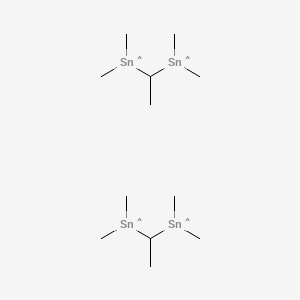
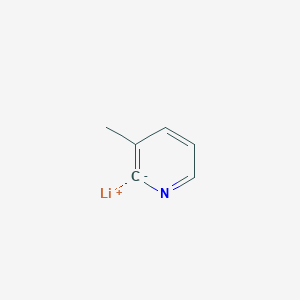

![1-Methoxy-4-[1-(4-methylphenyl)but-3-en-1-yl]benzene](/img/structure/B14284824.png)
![Phenol, 4-[3-[4-[3-(ethylamino)-2-pyridinyl]-1-piperazinyl]propyl]-2,6-dimethyl-](/img/structure/B14284832.png)



![1-(Naphthalen-2-yl)-3-[2-(8-phenyloctyl)phenyl]prop-2-en-1-one](/img/structure/B14284858.png)

